REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)=[C:7]([CH:12]=1)[C:8](OC)=[O:9].[NH2:18][OH:19].O.[OH-].[K+]>C1COCC1.C(Cl)Cl.CO>[OH:19][NH:18][C:8](=[O:9])[C:7]1[CH:12]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[C:13]1[S:14][CH:15]=[CH:16][CH:17]=1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
methyl 5-methoxy-2-(thiophen-2-yl)benzoate
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C(=O)OC)C1)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.117 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
diluted with DCM
|
Type
|
WASH
|
Details
|
washed with 5% KHSO4, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ONC(C1=C(C=CC(=C1)OC)C=1SC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |